Clorprenaline hydrochloride
Overview
Description
Clorprenaline hydrochloride is an organic compound with the chemical formula C11H17Cl2NO . It is a β2-adrenergic receptor agonist primarily used for the treatment of bronchial asthma, asthma-type bronchitis, chronic bronchitis, and emphysema . This compound is known for its ability to relax bronchial smooth muscles, thereby improving lung function and alleviating symptoms of respiratory conditions .
Mechanism of Action
Target of Action
Clorprenaline hydrochloride primarily targets the β2-adrenergic receptors . These receptors are a class of G protein-coupled receptors that are primarily located in the lungs, liver, and skeletal muscle. They play a crucial role in managing the smooth muscle relaxation and dilation of blood vessels, which can help in conditions like bronchial asthma and bronchitis .
Mode of Action
As a β2-adrenergic receptor agonist , this compound binds to these receptors and activates them . This activation leads to a cascade of biochemical reactions that result in the relaxation of smooth muscle in the airways. This action helps to open up the airways and makes it easier for air to flow in and out of the lungs .
Biochemical Pathways
Upon activation of the β2-adrenergic receptors by this compound, several biochemical pathways are affected. These include the Calcium signaling pathway and the cAMP signaling pathway . These pathways play a crucial role in the regulation of muscle contraction and relaxation, and their activation leads to the relaxation of the smooth muscles in the airways .
Result of Action
The primary molecular effect of this compound’s action is the activation of β2-adrenergic receptors, leading to smooth muscle relaxation in the airways . This results in bronchodilation, which improves airflow and oxygenation, thereby alleviating symptoms of respiratory conditions like bronchial asthma and bronchitis .
Biochemical Analysis
Biochemical Properties
Clorprenaline Hydrochloride, a β2 adrenergic agonist, is used for the therapeutic treatment for bronchial asthma . It interacts with β2 adrenergic receptors, triggering a series of biochemical reactions that lead to the relaxation of smooth muscle in the airways .
Cellular Effects
The interaction of this compound with β2 adrenergic receptors on the cell surface triggers intracellular signaling pathways, leading to the activation of adenylate cyclase . This results in an increase in cyclic AMP levels within the cell, which in turn activates protein kinase A, leading to a series of cellular effects including relaxation of smooth muscle cells in the airways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to β2 adrenergic receptors . This binding leads to a conformational change in the receptor, activating it and triggering the intracellular signaling cascade mentioned above .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be stable under various conditions . A potential degradation product was found in basic conditions, while no degradation was observed in acidic, neutral, sunlight, oxidation, and thermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clorprenaline hydrochloride involves the reaction of 2-chlorobenzyl chloride with isopropylamine to form 2-chlorobenzyl isopropylamine . This intermediate is then subjected to reduction using sodium borohydride to yield clorprenaline. The final step involves the hydrochloride salt formation by reacting clorprenaline with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Clorprenaline hydrochloride undergoes various chemical reactions, including:
Oxidation: Clorprenaline can be oxidized under specific conditions to form degradation products.
Reduction: The reduction of this compound can yield different intermediates depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like or .
Reduction: or .
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various degradation products and intermediates that can be further processed or analyzed for different applications .
Scientific Research Applications
Clorprenaline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on and related pathways.
Medicine: Primarily used in the treatment of respiratory conditions like asthma and bronchitis.
Industry: Employed in the development of bronchodilator medications and other therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another β2-adrenergic receptor agonist used for asthma treatment.
Terbutaline: Similar in function, used for bronchial asthma and other respiratory conditions.
Fenoterol: A β2-adrenergic receptor agonist with similar applications.
Uniqueness
Clorprenaline hydrochloride is unique due to its specific chemical structure and pharmacokinetic properties . It has a distinct binding affinity for β2-adrenergic receptors, which makes it particularly effective in certain therapeutic contexts .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPUCRSKRHVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3811-25-4 (Parent) | |
Record name | Clorprenaline hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046699 | |
Record name | Clorprenaline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-90-0 | |
Record name | Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6933-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clorprenaline hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | clorprenaline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clorprenaline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLORPRENALINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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